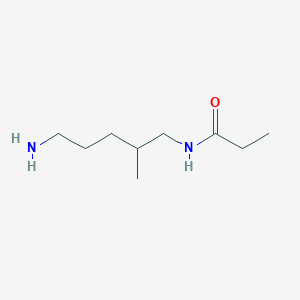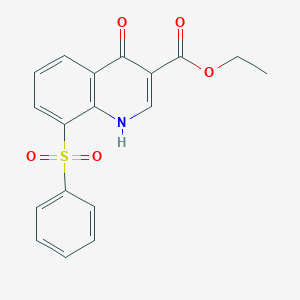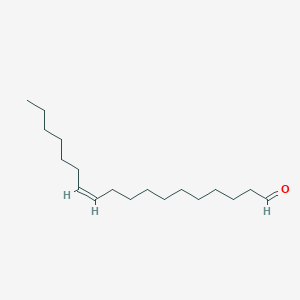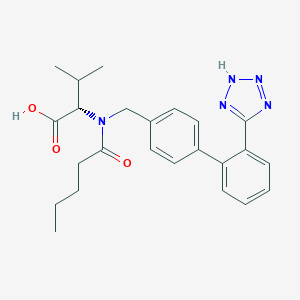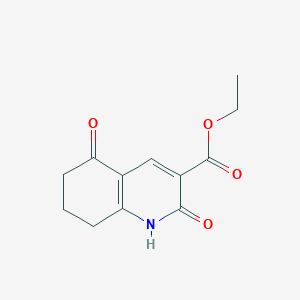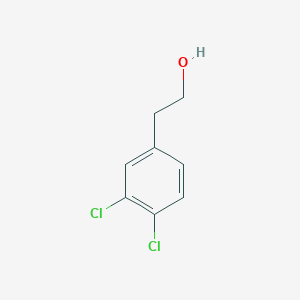
2-(3,4-Dichlorophenyl)ethanol
Overview
Description
2-(3,4-Dichlorophenyl)ethanol (2-DCPE) is a synthetic chemical compound that has a wide range of applications in both scientific research and commercial products. It is a colorless, crystalline solid with a molecular formula of C8H8Cl2O. 2-DCPE is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as an additive in the manufacture of polymers and plasticizers. In addition, 2-DCPE has been studied for its potential applications in biochemistry and physiology.
Scientific Research Applications
1. Biotransformation in Drug Synthesis
2-(3,4-Dichlorophenyl)ethanol is significant in the biotransformation process for drug synthesis. For instance, a study demonstrated the use of a specific Acinetobacter sp. strain for the enantioselective synthesis of a chiral intermediate of the antifungal agent Miconazole, highlighting its role in producing valuable chiral intermediates for drug synthesis (Miao et al., 2019).
2. Kinetic Resolution in Pharmaceutical Applications
The compound has been used in the kinetic resolution of its racemic form to produce specific isomers, as in a study using Alcaligene sp. lipase for transesterification, leading to the production of enantiomerically pure forms useful in pharmaceuticals (Wang et al., 2007).
3. Solubility Studies for Drug Purification
Understanding the solubility of this compound in various solvents is crucial for the purification process in drug manufacturing. Research has focused on measuring its solubility in different solvent mixtures, providing valuable data for its purification process in drug production (Wang, Li, & Li, 2007).
4. Enzymatic Processes for Chiral Alcohol Synthesis
Enzymatic processes using different microorganisms have been developed for the synthesis of chiral alcohols, including this compound, showcasing its importance in creating chiral intermediates for various pharmaceutical applications (Wei et al., 2019).
Mechanism of Action
Target of Action
It’s structurally similar to other dichlorophenyl compounds, which have been found to interact with various proteins and enzymes in the body .
Mode of Action
Based on its structural similarity to other dichlorophenyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .
Pharmacokinetics
A study on a structurally similar compound, 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols, showed that increases in dose led to proportionate increases in the maximum blood substance concentration .
Result of Action
Dichlorophenyl compounds have been associated with various biological activities, including antifungal, antibacterial, and antiviral properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3,4-Dichlorophenyl)ethanol. Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITOMJDYNUMCOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288379 | |
| Record name | 2-(3,4-Dichlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35364-79-5 | |
| Record name | 35364-79-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4-Dichlorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 35364-79-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)
